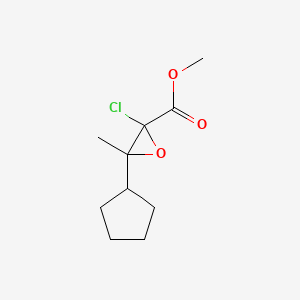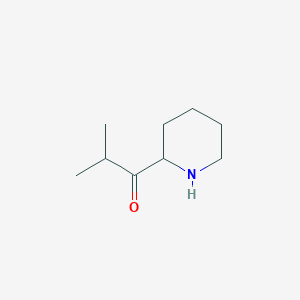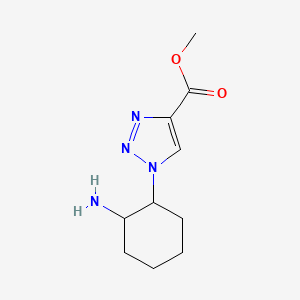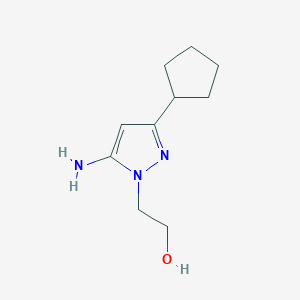
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 4,4-dimethylpiperidine with 2,2-difluoropropan-1-amine under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .
Análisis De Reacciones Químicas
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The piperidine ring can form strong interactions with biological receptors, leading to various pharmacological effects. The compound may act on specific pathways, modulating the activity of enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can be compared with other piperidine derivatives, such as:
4-(4,4-Dimethylpiperidin-1-yl)-3-iodobenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Piperidin-4-ol derivatives: These compounds are studied for their potential as CCR5 antagonists and have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific combination of the piperidine ring and difluoropropan-1-amine moiety, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H20F2N2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(4,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-9(2)3-5-14(6-4-9)8-10(11,12)7-13/h3-8,13H2,1-2H3 |
Clave InChI |
NQWRPYRZUUTBTO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CC(CN)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)


![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)










